N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features a 1,3-benzodioxole moiety, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, followed by reduction with lithium tetrahydroaluminate.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The 1,3-benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The pyrazole ring may also contribute to the compound’s activity by interacting with specific protein targets .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
- **1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) .
Uniqueness
N-[4-({4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is unique due to its combination of the 1,3-benzodioxole, pyrazole, and piperidine moieties. This unique structure may confer specific biological activities and properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-15(28)24-18-3-5-19(6-4-18)33(29,30)27-10-8-16(9-11-27)20-13-21(26-25-20)17-2-7-22-23(12-17)32-14-31-22/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHINOJMCINOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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